molecular formula C16H18N4O3 B2397718 2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid CAS No. 1101785-73-2

2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid

Cat. No.: B2397718
CAS No.: 1101785-73-2
M. Wt: 314.345
InChI Key: RACJZSJNLSJJOM-UHFFFAOYSA-N
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Description

2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid is an organic compound known for its complex structure involving a pyrrolo[3,2-e]pyrimidine core and a furylmethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes to prepare 2-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}propanoic acid involves the following steps:

  • Formation of the pyrrolo[3,2-e]pyrimidine core: : This typically involves the condensation of appropriate starting materials such as pyrrole derivatives and pyrimidine derivatives under specific conditions.

  • Attachment of the furylmethyl group: : The furylmethyl group is introduced through a nucleophilic substitution reaction, where the furan ring is bonded to the core structure.

  • Functionalization with the propanoic acid group: : This final step often involves the use of organometallic reagents or carboxylation reactions to introduce the propanoic acid functionality.

Industrial Production Methods

In an industrial setting, the production of this compound could be scaled up using batch or continuous flow reactors. Optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts, ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of oxo derivatives.

  • Reduction: : Reduction reactions can modify the pyrrolo[3,2-e]pyrimidine core or the furan ring.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, especially on the furylmethyl and pyrimidine moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: : Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are typical.

Major Products

Depending on the reaction conditions, various products can be formed, including:

  • Oxo derivatives: : Products formed through oxidation.

  • Reduced derivatives: : Products resulting from reduction reactions.

  • Substituted derivatives: : New compounds formed from substitution reactions.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: : Used as an intermediate in organic synthesis and in the development of new catalysts.

  • Biology: : Studies indicate potential bioactivity, making it a candidate for drug development.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound varies based on its application. Generally, it interacts with molecular targets like enzymes or receptors, altering their activity. For instance, in medicinal applications, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison

Compared to other pyrrolo[3,2-e]pyrimidine derivatives, this compound stands out due to its unique furylmethyl side chain and propanoic acid group, which can enhance its bioactivity and versatility in chemical reactions.

List of Similar Compounds

  • 2-{[5,6-Dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}acetate

  • 7-(2-Thienylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidine derivatives

  • 2-{[6-Methyl-7-(2-furylmethyl)pyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid

Properties

IUPAC Name

2-[[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-9-11(3)20(7-12-5-4-6-23-12)15-13(9)14(17-8-18-15)19-10(2)16(21)22/h4-6,8,10H,7H2,1-3H3,(H,21,22)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACJZSJNLSJJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NC(C)C(=O)O)CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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